molecular formula C29H30FN3O4S B2794613 3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one CAS No. 689760-66-5

3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

Cat. No. B2794613
CAS RN: 689760-66-5
M. Wt: 535.63
InChI Key: NNXDILGNADGEFL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H30FN3O4S and its molecular weight is 535.63. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, revealed antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. Some derivatives demonstrated potent anticonvulsant activity, indicating potential applications in treating infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of quinazolinone derivatives has contributed significantly to understanding their potential applications. One study highlighted the synthesis of a compound structurally similar to flumorph, a fungicide, providing insights into its potential utility in agricultural applications (Chai & Liu, 2011).

Intermolecular Interactions

Research on 1,2,4-triazole derivatives, including fluoro derivatives, revealed the presence of various intermolecular interactions. These interactions, studied through crystal structures, thermal techniques, and quantum mechanical calculations, provide a foundation for designing molecules with targeted biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antihypertensive Agent Analysis

The compound DFMQ-19, an analogue of 3-benzylquinazolin-4(3H)-ones, has been studied for its potential as an antihypertensive agent. A developed HPLC method for determining DFMQ-19 in plasma facilitated pharmacokinetic studies, indicating its oral bioavailability and potential therapeutic applications (Chang et al., 2016).

Antioxidant Studies

Quinazolin derivatives have been synthesized and evaluated for their antioxidant potential. Some compounds exhibited significant scavenging capacity against radicals, demonstrating their potential as antioxidants (Al-azawi, 2016).

Antifungal Activity

A study on novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed their antifungal activities. These compounds showed high inhibitory effects on various fungi, indicating their potential application in antifungal treatments (Xu et al., 2007).

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O4S/c1-35-26-10-7-20(17-27(26)36-2)11-12-33-28(34)23-18-22(32-13-15-37-16-14-32)8-9-25(23)31-29(33)38-19-21-5-3-4-6-24(21)30/h3-10,17-18H,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXDILGNADGEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one

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